molecular formula C10H16N2O3 B1377847 Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1273562-74-5

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1377847
CAS No.: 1273562-74-5
M. Wt: 212.25 g/mol
InChI Key: FMTWZULNMBYWPQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS No. 1273562-74-5) is a bicyclic tertiary amine derivative with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol. It features a 3,6-diazabicyclo[3.1.1]heptane core modified by a 2-oxo group and a tert-butyloxycarbonyl (Boc) protecting group at position 6. The compound is a research-grade chemical, requiring storage at 2–8°C in sealed, light-protected conditions to ensure stability. Its solubility in organic solvents like DMSO and ethanol facilitates its use in medicinal chemistry and radiopharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-7(12)8(13)11-5-6/h6-7H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTWZULNMBYWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the diazabicyclo[3.1.1]heptane system are reactive sites for nucleophilic substitution. For example:

  • Reaction with aryl boronic esters : In the synthesis of serpatatinib, this compound undergoes nucleophilic substitution with 2-fluoropyridine-5-boronic acid pinacol ester under Suzuki coupling conditions (Pd catalyst, base) to form aryl-substituted derivatives .

  • Substitution with dichloropyrazine : Reaction with 2,5-dichloropyrazine in DMSO at 80–85°C in the presence of K₂CO₃ yields pyrazine-substituted products .

Reaction Reagents/Conditions Product Yield Reference
Suzuki couplingPd catalyst, base, 80–85°CAryl-substituted diazabicycloheptane69%
Substitution with dichloropyrazineDMSO, K₂CO₃, 85°CPyrazine derivativesN/A

Deprotection of the tert-Butyl Ester

The tert-butyl (Boc) group is cleaved under acidic conditions:

  • Hydrochloric acid (HCl) : Treatment with HCl removes the Boc group, yielding the free amine, 3,6-diazabicyclo[3.1.1]heptane .

Reaction Reagents/Conditions Product Yield Reference
Boc removalHCl (aq.)3,6-Diazabicyclo[3.1.1]heptane81%

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH in aqueous/organic solvent mixtures converts the ester to the corresponding carboxylic acid.

Reaction Reagents/Conditions Product Yield Reference
Ester hydrolysisNaOH, H₂O/MeOHCarboxylic acid derivativeN/A

Reductive Amination

The ketone group (2-oxo) can participate in reductive amination:

  • Example : Reaction with 6-methoxy-3-pyridinecarbaldehyde and a reducing agent (e.g., NaBH₃CN) forms secondary amine derivatives.

Reaction Reagents/Conditions Product Yield Reference
Reductive aminationNaBH₃CN, MeOHSecondary amineN/A

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

Compound Key Feature Reactivity
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylateNo ketone groupLess prone to ketone-specific reactions (e.g., no reductive amination)
tert-Butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylateKetone at position 3Distinct regioselectivity in substitution reactions

Scientific Research Applications

The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in drug design and development.

Medicinal Chemistry

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural framework allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.

Applications:

  • Synthesis of Heterocycles: It can be used to synthesize various heterocycles, which are crucial in developing pharmaceuticals.
  • Ligand Development: The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.

Materials Science

This compound has applications in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.

Case Study: OLED Efficiency

Studies have shown that incorporating this compound into OLED formulations enhances device efficiency and stability .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Oxo Analogs

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6)
  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Key Differences : Lacks the 2-oxo group, resulting in reduced polarity and molecular weight.
  • Applications: Serves as a key intermediate in synthesizing nicotinic acetylcholine receptor (nAChR) ligands and anticancer agents. Notably, it is produced industrially (50 t/a) as an antitumor drug intermediate .

Oxo-Substituted Variants

Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 1246281-86-6)
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Differences: Oxo group at position 3 instead of 2.
  • Storage : Requires stringent 2–8°C storage, similar to the target compound .

Substituted Derivatives

Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-15-5)
  • Molecular Formula : C₁₇H₂₄N₂O₂
  • Molecular Weight : 288.38 g/mol
  • Key Differences : Incorporates a benzyl group at position 3, enhancing lipophilicity and receptor-binding affinity.
  • Applications : Used in medicinal chemistry for synthesizing selective ligands targeting neurological receptors .

Bicyclo Ring Variants

Tert-butyl 3-(7-bromo-9-oxo-9H-fluoren-2-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • Key Differences : Features a 3.2.0 bicyclo ring instead of 3.1.1, altering ring strain and conformational flexibility.
  • Applications : Utilized in radioligand synthesis for positron-emission tomography (PET) imaging of α7-nACh receptors .

Functionalized Derivatives

Pyridinyl- and Pyridazinyl-Substituted Analogs
  • Examples: Compounds like tert-butyl 3-[5-(4-methoxylanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS N/A).
  • Key Differences: Pyridinyl/pyridazinyl groups at position 3 enhance binding to α4β2 nACh receptors, achieving subnanomolar affinity.
  • Synthesis : Microwave-assisted coupling reactions with Pd catalysts .

Structural and Functional Comparison Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound 1273562-74-5 C₁₀H₁₆N₂O₃ 212.25 2-oxo group, Boc protection Research chemical
Non-Oxo Analog 869494-16-6 C₁₀H₁₈N₂O₂ 198.26 No oxo group Anticancer intermediate
3-Oxo Variant 1246281-86-6 C₁₁H₁₇NO₃ 211.26 3-oxo group Experimental intermediates
Benzyl-Substituted Derivative 869494-15-5 C₁₇H₂₄N₂O₂ 288.38 3-benzyl group Neurological ligands
3.2.0 Bicyclo Variant N/A C₂₄H₂₈BrN₃O₃ 502.41 3.2.0 bicyclo ring PET imaging probes
Pyridinyl-Substituted Ligand N/A C₂₁H₂₆N₄O₂ 366.46 Pyridinyl-aniline substituent High-affinity α4β2 nAChR ligands

Key Research Findings

  • Impact of Oxo Groups: The 2-oxo group in the target compound increases polarity compared to non-oxo analogs, affecting solubility and pharmacokinetics .
  • Bicyclo Ring Size : 3.1.1 systems exhibit greater rigidity than 3.2.0 analogs, influencing receptor-binding selectivity .
  • Substituent Effects : Benzyl and pyridinyl groups enhance lipophilicity and receptor affinity, critical for central nervous system (CNS) drug design .

Biological Activity

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, with the CAS number 1273562-74-5, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16N2O3
  • Molecular Weight : 212.25 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >97% .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Binding : The compound may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cell survival.

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound:

  • Cell Lines Tested : The compound was tested on several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
  • Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

StudyFindingsNotes
Study 1Inhibition of S. aureus growthDemonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2Induction of apoptosis in MCF7 cellsShowed a significant increase in apoptotic markers at concentrations above 50 µM .
Study 3Modulation of inflammatory cytokinesReduced TNF-alpha levels in LPS-stimulated macrophages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

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